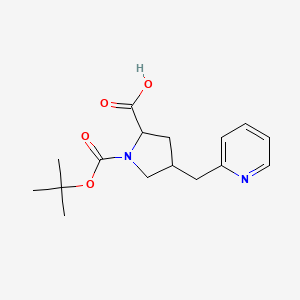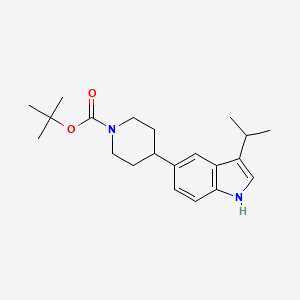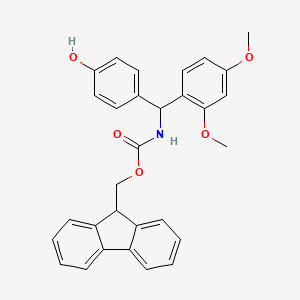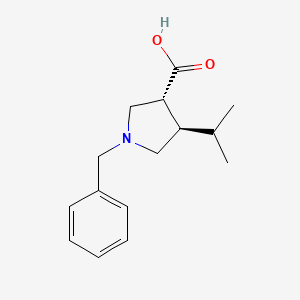![molecular formula C6H6ClN3O B12951964 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyridine family, known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride typically involves the construction of the pyrazolopyridine core followed by functionalization. One common method includes the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which can be catalyzed by chiral Rh(III) complexes . This method offers high yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of palladium-catalyzed cross-coupling reactions. These methods are optimized for large-scale synthesis, ensuring high purity and yield of the final product .
化学反应分析
Types of Reactions
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include halogenated derivatives, N-oxides, and alkylated pyrazolopyridines, which can be further functionalized for various applications .
科学研究应用
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science
作用机制
The mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating downstream signaling pathways. This interaction can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
1H-Pyrazolo[4,3-c]pyridine: Similar in structure but with different substitution patterns
Uniqueness
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is unique due to its specific substitution pattern and the ability to undergo diverse chemical modifications. This versatility makes it a valuable scaffold for drug discovery and development, offering opportunities to design compounds with improved biological activity and selectivity .
属性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
1,2-dihydropyrazolo[3,4-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h1-3H,(H2,8,9,10);1H |
InChI 键 |
XXIKZAWTBUXRAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1C(=O)NN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)





![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)

![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)


![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)
